Cas no 2107273-64-1 (N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3)

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 structure
2107273-64-1 structure
Nome del prodotto:N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3
Numero CAS:2107273-64-1
MF:C44H66ClN5O10
MW:860.4754
MDL:MFCD30536179
CID:5052646
PubChem ID:126480519

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 Proprietà chimiche e fisiche

Nomi e identificatori

    • N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3
    • BP-23039
    • HY-141031
    • CS-0116070
    • 2-[(E,3E)-3-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride
    • DA-56217
    • 2107273-64-1
    • MDL: MFCD30536179
    • Inchi: 1S/C44H66N5O10.ClH/c1-43(2)37-33-35(58-31-29-56-27-25-54-22-21-52-18-17-50-7)11-13-39(37)48(5)41(43)9-8-10-42-44(3,4)38-34-36(12-14-40(38)49(42)6)59-32-30-57-28-26-55-24-23-53-20-19-51-16-15-46-47-45;/h8-14,33-34H,15-32H2,1-7H3;1H/q+1;/p-1
    • Chiave InChI: FHRNKBLFTPHSBL-UHFFFAOYSA-M
    • Sorrisi: [Cl-].O(C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])[H])C1C([H])=C([H])C2=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C(/C(/[H])=C(\[H])/C(/[H])=C1\C(C([H])([H])[H])(C([H])([H])[H])C3C([H])=C(C([H])=C([H])C=3N\1C([H])([H])[H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])N=[N+]=[N-])=[N+]2C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 859.4498210g/mol
  • Massa monoisotopica: 859.4498210g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 60
  • Conta legami ruotabili: 31
  • Complessità: 1340
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 113

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Cooke Chemical
M3586557-1mg
N-methyl-N''-methyl-O-(m-PEG4)-O''-(azide-PEG4)-Cy3
2107273-64-1 ≥98%
1mg
RMB 2992.80 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N934025-1mg
N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy3
2107273-64-1 ≥98%
1mg
¥3,366.90 2022-09-01
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso